1-(4-Tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine
CAS No.: 260442-74-8
Cat. No.: VC4475725
Molecular Formula: C22H28N2O2
Molecular Weight: 352.478
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 260442-74-8 |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.478 |
| IUPAC Name | (4-tert-butylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C22H28N2O2/c1-22(2,3)18-11-9-17(10-12-18)21(25)24-15-13-23(14-16-24)19-7-5-6-8-20(19)26-4/h5-12H,13-16H2,1-4H3 |
| Standard InChI Key | NTQGGLFFMNFGMS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Introduction
Structural and Physicochemical Properties
The compound’s structure comprises a piperazine core functionalized with two distinct aromatic groups. The tert-butylbenzoyl group introduces steric bulk and enhances metabolic stability, while the 2-methoxyphenyl moiety contributes to electronic effects that influence receptor binding.
Molecular Characteristics
The molecular formula was deduced from systematic analysis of its substituents:
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Piperazine ring:
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4-Tert-butylbenzoyl group:
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2-Methoxyphenyl group:
The tert-butyl group () at the para position of the benzoyl ring increases hydrophobicity, as evidenced by its low water solubility and preferential dissolution in organic solvents like chloroform and methanol .
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis typically involves nucleophilic acyl substitution between a piperazine precursor and acyl chlorides. A representative method, adapted from protocols for analogous compounds , proceeds as follows:
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Preparation of 1-(4-tert-butylphenyl)piperazine:
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React piperazine with 4-tert-butylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base.
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Functionalization with 2-methoxyphenyl:
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Treat the intermediate with 2-methoxybenzoyl chloride under similar conditions.
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Example Protocol:
A mixture of 1-(4-tert-butylphenyl)piperazine (1.0 eq), 2-methoxybenzoyl chloride (1.2 eq), and triethylamine (2.0 eq) in DCM is stirred at 0°C for 2 hours. The product is isolated via column chromatography (eluent: petroleum ether/ethyl acetate, 3:1), yielding 1-(4-tert-butylbenzoyl)-4-(2-methoxyphenyl)piperazine as a white solid .
Key Reaction Parameters
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Temperature: 0°C to room temperature.
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Solvent: Dichloromethane or chloroform.
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Catalyst: Triethylamine or 4-dimethylaminopyridine (DMAP).
Biological Activities and Mechanisms
Receptor Binding Profiles
Piperazine derivatives are known modulators of serotonin (5-HT) receptors. The 2-methoxyphenyl group in this compound suggests affinity for 5-HT receptors, analogous to the radioconjugate described by Erfani et al. . In their study, a 99mTc-labeled methoxyphenyl piperazine derivative exhibited selective uptake in rat brain hippocampus (0.31 ± 0.02 %ID/g at 5 minutes post-injection), highlighting potential for neuroimaging .
Comparative Analysis with Analogous Compounds
This compound’s dual substitution pattern combines the metabolic stability of tert-butyl groups with the receptor-binding properties of methoxyphenyl moieties, offering a unique pharmacological profile.
Applications and Future Directions
Diagnostic Imaging
The compound’s structural similarity to 5-HT ligands positions it as a candidate for developing positron emission tomography (PET) tracers. Radiolabeling with or could enable non-invasive imaging of serotonin receptor density in neurological disorders.
CNS-Targeted Therapeutics
The lipophilicity conferred by the tert-butyl group may enhance blood-brain barrier permeability, making it suitable for antipsychotic or antidepressant drug development.
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